3-[(Dimethylamino)methyl]benzaldehyde
CAS No.: 80708-77-6
Cat. No.: VC2371398
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Dimethylamino)methyl]benzaldehyde - 80708-77-6](/images/structure/VC2371398.png)
Specification
CAS No. | 80708-77-6 |
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Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 3-[(dimethylamino)methyl]benzaldehyde |
Standard InChI | InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 |
Standard InChI Key | FHKTUGAQZLCFTP-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC(=CC=C1)C=O |
Canonical SMILES | CN(C)CC1=CC(=CC=C1)C=O |
Introduction
Chemical Properties and Structure
3-[(Dimethylamino)methyl]benzaldehyde is a meta-substituted benzaldehyde derivative featuring a dimethylamino group attached to the benzene ring via a methylene bridge. This structural arrangement confers distinct chemical properties that make it valuable in various synthetic applications.
Physical and Chemical Data
The compound exhibits specific physicochemical properties that define its behavior in various environments and reactions. Table 1 summarizes the key physical and chemical data for 3-[(Dimethylamino)methyl]benzaldehyde.
Table 1: Physical and Chemical Properties of 3-[(Dimethylamino)methyl]benzaldehyde
Property | Value |
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CAS Number | 80708-77-6 |
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 3-[(dimethylamino)methyl]benzaldehyde |
Standard InChI | InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 |
Standard InChIKey | FHKTUGAQZLCFTP-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC(=CC=C1)C=O |
XLogP3 | 1.4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 3 |
Exact Mass | 163.099714038 Da |
The compound possesses moderate lipophilicity (XLogP3 value of 1.4), which influences its solubility characteristics and potential for membrane permeability in biological systems . The absence of hydrogen bond donors and presence of two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen) affect its intermolecular interactions and reactivity patterns .
Structural Characteristics
The molecular structure of 3-[(Dimethylamino)methyl]benzaldehyde features a benzene ring with an aldehyde group at position 1 and a dimethylaminomethyl group at position 3. This combination of functional groups creates a compound with dual reactivity centers: the electrophilic aldehyde group and the nucleophilic tertiary amine .
The dimethylamino moiety introduces basic character to the molecule, while the aldehyde group contributes to its electrophilicity. This dual functionality makes the compound valuable as an intermediate in various synthetic pathways. The methylene bridge connecting the dimethylamino group to the aromatic ring provides conformational flexibility, potentially influencing the compound's reactivity and binding characteristics in various applications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-[(Dimethylamino)methyl]benzaldehyde, with variations in starting materials, reaction conditions, and purification methods.
Common Synthetic Routes
The synthesis of 3-[(Dimethylamino)methyl]benzaldehyde typically involves chemical transformations that introduce the dimethylaminomethyl group onto the benzaldehyde scaffold. A common approach utilizes the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and an enolizable carbonyl compound.
One synthetic route involves:
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Starting with 3-bromobenzaldehyde or 3-formylbenzonitrile
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Introduction of the dimethylaminomethyl group through appropriate reagents
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Purification steps including extraction, drying, and sometimes chromatographic methods
The specific reaction conditions may vary depending on the desired purity and scale of production, but they often involve moderate temperatures and controlled reaction environments to ensure selectivity and yield optimization.
Chemical Reactivity
The reactivity of 3-[(Dimethylamino)methyl]benzaldehyde is primarily determined by its functional groups: the aldehyde and the dimethylamino moiety.
Typical Reactions
The compound can participate in various types of reactions characteristic of both aldehydes and tertiary amines:
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Aldehyde Reactions:
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Amine-Related Reactions:
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Combination Reactions:
The presence of both electrophilic and nucleophilic centers in the molecule enables it to function as a versatile building block in multi-step synthetic sequences.
Reaction Mechanisms
The reaction mechanisms involving 3-[(Dimethylamino)methyl]benzaldehyde typically follow established pathways for the respective functional groups:
For aldehyde oxidation, the mechanism generally involves nucleophilic attack at the carbonyl carbon, followed by electron rearrangement to form the corresponding carboxylic acid. In reduction reactions, hydride transfer from reducing agents such as sodium borohydride or lithium aluminum hydride to the carbonyl carbon results in the formation of the alcohol derivative .
In Schiff base formation, which is particularly relevant in some applications, the mechanism involves:
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Nucleophilic attack by the amine nitrogen on the carbonyl carbon
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Formation of a tetrahedral intermediate
Applications and Uses
3-[(Dimethylamino)methyl]benzaldehyde has found various applications in chemical research and development, particularly in organic synthesis and pharmaceutical contexts.
Research Applications
In the research laboratory, this compound serves as:
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Building Block in Organic Synthesis: Its dual functionality makes it valuable for constructing more complex molecular architectures.
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Intermediate in the Synthesis of Bioactive Compounds: The compound has been utilized in the preparation of potential pharmaceutical candidates and bioactive molecules .
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Model Compound for Reaction Development: Its well-defined reactivity profile makes it useful for studying and optimizing various organic transformations.
Related Compounds and Derivatives
Several compounds structurally related to 3-[(Dimethylamino)methyl]benzaldehyde have been reported in the literature, with variations in substitution patterns and functional groups.
Structural Analogues
Table 3: Structural Analogues of 3-[(Dimethylamino)methyl]benzaldehyde
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
3-(Dimethylamino)benzaldehyde | 619-22-7 | C₉H₁₁NO | Lacks the methylene bridge |
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | 116546-04-4 | C₁₀H₁₃NO₂ | Additional hydroxyl group at position 4 |
{3-[(Dimethylamino)methyl]phenyl}methanol | 69383-72-8 | C₁₀H₁₅NO | Alcohol instead of aldehyde |
3-Dimethylaminomethyl-4-propoxy-benzaldehyde | Not provided | C₁₃H₁₉NO₂ | Propoxy group at position 4 |
These related compounds share certain structural elements with 3-[(Dimethylamino)methyl]benzaldehyde but differ in specific substituents or functional groups, resulting in distinct chemical and biological properties .
Functional Derivatives
Derivatives formed through reactions of the functional groups in 3-[(Dimethylamino)methyl]benzaldehyde expand its utility in various applications:
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Reduced Derivatives: The corresponding alcohol, 3-[(dimethylamino)methyl]benzyl alcohol, formed by reduction of the aldehyde group .
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Oxidized Derivatives: The corresponding carboxylic acid, formed by oxidation of the aldehyde group.
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Imine Derivatives: Formed through condensation reactions with primary amines, resulting in Schiff bases with potential biological activities .
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Quaternary Ammonium Derivatives: Formed by alkylation of the tertiary amine nitrogen, altering the compound's solubility and reactivity.
These derivatives provide access to a broader range of compounds with diverse properties and applications, further enhancing the value of 3-[(Dimethylamino)methyl]benzaldehyde as a synthetic building block .
Recent Research and Developments
Recent research involving 3-[(Dimethylamino)methyl]benzaldehyde or closely related compounds has expanded our understanding of their properties and potential applications.
Synthetic Methodology
Advances in synthetic methods have improved access to 3-[(Dimethylamino)methyl]benzaldehyde and related compounds:
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Optimized Mannich Reactions: Refined conditions for the Mannich reaction have enhanced yield and selectivity in the synthesis of benzaldehyde derivatives with amino substituents .
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Green Chemistry Approaches: Efforts to develop more environmentally friendly synthetic routes, including solvent-free conditions and catalytic methods .
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Asymmetric Synthesis: Development of stereoselective methods for the synthesis of chiral analogues with potential applications in pharmaceutical research .
Biological Activity Studies
Research on the biological activities of compounds structurally related to 3-[(Dimethylamino)methyl]benzaldehyde has revealed promising results:
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Anti-Parasitic Activity: Derivatives of benzaldehyde with various substituents have shown activity against parasitic organisms including Leishmania mexicana and Trypanosoma species .
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Structure-Activity Relationships: Studies correlating structural features with biological activity have provided insights into the design of more potent and selective compounds .
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Mechanism of Action: Investigations into how these compounds interact with biological targets, including their effects on oxidative stress in target organisms .
Applications in Organic Synthesis
The utility of 3-[(Dimethylamino)methyl]benzaldehyde in organic synthesis continues to expand:
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Heterocycle Synthesis: Application in the construction of heterocyclic systems with potential biological activities .
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Multi-Component Reactions: Integration into multi-component reaction sequences for the efficient assembly of complex molecular architectures .
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Pharmaceutical Intermediates: Use as a key intermediate in the synthesis of pharmaceutical compounds, leveraging its dual functionality for structural elaboration .
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